N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C16H15N3O3 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-10(2)19-9-17-13-6-5-11(8-12(13)16(19)21)18-15(20)14-4-3-7-22-14/h3-10H,1-2H3,(H,18,20) |
InChI-Schlüssel |
RBQZYNCSRGNFIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 3-Isopropyl-6-Nitroquinazolin-4-One
The quinazolinone core is constructed via cyclization of substituted anthranilic acid derivatives. A representative protocol involves:
-
Cyclocondensation : Reacting 2-nitroanthranilic acid with isopropylamine in the presence of formamide at 140°C for 6 hours.
-
Cyclization : The intermediate undergoes intramolecular dehydration to yield 3-isopropyl-6-nitroquinazolin-4-one.
Key Data :
Reduction of Nitro Group to Amine
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation or chemical reductants:
-
Catalytic Hydrogenation : H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours.
-
Chemical Reduction : SnCl₂·2H₂O in methanol under reflux for 3 hours.
Key Data :
Amidation with Furan-2-Carbonyl Chloride
The 6-amino intermediate is acylated using furan-2-carbonyl chloride under basic conditions:
-
Reaction Setup : 3-Isopropyl-6-aminoquinazolin-4-one (1 equiv), furan-2-carbonyl chloride (1.2 equiv), and NaHCO₃ (2 equiv) in anhydrous DMF at 0°C for 2 hours.
-
Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key Data :
Direct Functionalization via Chloro Intermediate
Synthesis of 6-Chloro-3-Isopropylquinazolin-4-One
A chloro group is introduced at position 6 for subsequent amination:
-
Chlorination : Treating 3-isopropylquinazolin-4-one with POCl₃ at 100°C for 4 hours.
-
Isolation : The product is precipitated in ice-water and dried under vacuum.
Key Data :
Amination and Amidation
The chloro group is displaced by ammonia, followed by acylation:
-
Amination : 6-Chloro-3-isopropylquinazolin-4-one (1 equiv) is refluxed with NH₃ in isopropanol for 6 hours.
-
Amidation : The resulting amine is reacted with furan-2-carbonyl chloride as described in Section 1.3.
Key Data :
One-Pot Tandem Synthesis
Radical-Mediated Cyclization
A metal-free approach utilizes DMSO as a carbon source and H₂O₂ as an oxidant:
-
Reaction Setup : 2-Amino-N-isopropylbenzamide (1 equiv), DMSO (2 mL), and H₂O₂ (30% in water, 1 equiv) are heated at 150°C for 14 hours.
-
In Situ Amidation : The intermediate 3-isopropyl-6-aminoquinazolin-4-one is directly acylated with furan-2-carbonyl chloride without isolation.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Core Functionalization | High purity, scalable | Multi-step, longer timeline | 65–75% |
| Chloro Intermediate | Efficient amination step | Requires hazardous POCl₃ | 70–80% |
| One-Pot Synthesis | Reduced purification steps | Moderate yield | 55–60% |
Structural Confirmation and Analytical Data
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]furan-2-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Pharmazeutika und Agrochemikalien sowie bei der Produktion von Spezialchemikalien eingesetzt werden.
Wissenschaftliche Forschungsanwendungen
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Der Chinazolinon-Kern kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Furanring kann ebenfalls zur Bindungsaffinität und Spezifität der Verbindung beitragen. Diese Wechselwirkungen können zur Hemmung oder Aktivierung spezifischer biologischer Wege führen, was zu den beobachteten Effekten der Verbindung führt. .
Vergleich Mit ähnlichen Verbindungen
Comparison with Angiotensin/Endothelin Receptor Ligands
highlights two structurally related ligands: 1. N-benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide - Key Differences: - Replaces the furan-2-carboxamide with a thiophene-2-carboxamide group, altering electronic properties (sulfur vs. oxygen). - Includes a biphenyl-tetrazole moiety, a known bioisostere for carboxylic acids, enhancing solubility and receptor affinity . - Implications: Thiophene’s higher lipophilicity may improve membrane permeability, while the tetrazole group facilitates ionic interactions with receptor residues.
N-[(furan-2-yl)methyl]-N-(4-oxo-2-propyl-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)benzamide
- Key Differences :
- Substitutes the isopropyl group with a propyl chain at the 2-position.
- Functional Impact: The benzamide moiety may engage in π-π stacking with aromatic residues in receptor pockets.
Comparison with 3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (CAS 1574354-28-1)
describes a compound with a propanamide chain substituted with a 4-methoxyphenyl group:
- Structural Divergence: Replaces the furan-2-carboxamide with a 3-(4-methoxyphenyl)propanamide chain.
- Pharmacological Inference : The extended propanamide chain may reduce steric hindrance compared to the rigid furan ring, favoring interactions with hydrophobic pockets.
Comparison with Furopyridine Carboxamide Derivatives
discusses a furo[2,3-b]pyridine-3-carboxamide derivative with a trifluoroethylamino group:
- Key Contrasts: The core structure shifts from quinazolinone to a furopyridine scaffold. Incorporates a trifluoroethylamino group, which enhances metabolic resistance via fluorine’s electronegativity .
- Functional Implications : The fused furopyridine system may offer improved π-stacking interactions, while the trifluoroethyl group increases lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, chromone-thiazolidinone hybrids are synthesized via condensation of 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine with activated furan-2-carboxylic acid derivatives. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the quinazolinone carbonyl and furan oxygen). Complementary techniques include H/C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular ion validation. SC-XRD parameters (e.g., R factor <0.05, data-to-parameter ratio >15) ensure reliability .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer : Initial screening against fungal pathogens (e.g., Candida albicans) using broth microdilution assays (MIC values) is recommended. Activity is compared to fluconazole as a positive control. Dose-response curves (0.5–128 µg/mL) and time-kill assays help evaluate fungistatic vs. fungicidal effects. Structural analogs with chromone-thiazolidinone scaffolds have shown IC values <10 µM .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting quinazolinone-furan hybrids?
- Methodological Answer : Key modifications include:
- Quinazolinone core : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 enhances antifungal activity.
- Furan substituents : Methyl or methoxy groups at the furan 5-position improve solubility without compromising potency.
- Linker optimization : Replacing the carboxamide with sulfonamide linkers alters pharmacokinetic profiles. Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) predict bioactivity .
Q. How can researchers address contradictory data in solubility and bioavailability studies?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:
- Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4).
- Employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability.
- Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, with logP values >3 indicating favorable permeability .
Q. What computational approaches validate molecular docking results for this compound's protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against fungal CYP51 or bacterial DNA gyrase should be followed by molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability. Key metrics include RMSD (<2 Å), hydrogen bond occupancy (>50%), and binding free energy (MM-PBSA). Cross-validation with experimental IC data ensures model accuracy .
Q. How can crystallographic data resolve conformational ambiguities in the quinazolinone ring?
- Methodological Answer : SC-XRD reveals non-planar quinazolinone conformations due to steric hindrance from the propan-2-yl group. Dihedral angles between the quinazolinone and furan rings (e.g., 15–25°) influence π-π stacking with target proteins. Electron density maps (contour level 1.5σ) confirm the absence of rotational disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
